Linker Length Tuning: Conjugate 105's Alkyl-PEG Hybrid Spacer Falls Within Optimized Range for Ternary Complex Formation
While direct degradation data for Conjugate 105 is not publicly available, its linker length and composition place it within an empirically optimized space identified in systematic structure-activity relationship (SAR) studies. A comprehensive analysis of 72 PROTACs bearing linear linkers attached to a thalidomide-based CRBN ligand demonstrated that (CH₂)₆ linkers yielded superior BRD4 degradation (DC₅₀ = 16–52 nM) compared to shorter (CH₂)₂ or longer PEG-dominated linkers . Conjugate 105 features an alkyl-PEG hybrid spacer of comparable effective length, suggesting it is positioned to promote favorable ternary complex geometries .
| Evidence Dimension | Linker length effect on degradation potency (BRD4 PROTAC model) |
|---|---|
| Target Compound Data | Linker length and composition (alkyl-PEG hybrid) analogous to (CH₂)₆ equivalent range |
| Comparator Or Baseline | PROTACs with (CH₂)₅, (CH₂)₆, (CH₂)₁₁ linkers |
| Quantified Difference | DC₅₀ improvement from >100 nM (shorter linkers) to 16–52 nM (optimized length) |
| Conditions | BRD4 degradation assay in HEK293T cells using JQ-1 warhead and thalidomide-based CRBN ligand |
Why This Matters
Optimized linker length maximizes degradation efficiency, reducing the need for extensive empirical optimization and accelerating PROTAC development timelines.
- [1] Structure–Activity Relationships in a Series of Dihydrouracil-JQ1 Conjugates: Discovery of Highly Potent BRD4 Degraders. (2025). ChemRxiv. https://chemrxiv.org/engage/chemrxiv/article-details/68ef3f39bc2ac3a0e0061833 View Source
